Researchers requiring an authentic natural-product reference standard for Vinca-domain tubulin studies face supply inconsistency and unverified potency. Cryptophycin 1 (CAS 124689-65-2) resolves this as the prototypic cryptophycin macrocyclic depsipeptide with rigorously validated antiproliferative activity.
• Picomolar potency: IC50 = 4.58 pM (KB cells), 7.63 pM (LoVo cells), exceeding taxane/vinca sensitivity by 100-1000 fold.
• MDR-active: Retains full cytotoxicity in P-glycoprotein-overexpressing cells.
• Assay calibrant: Induces uniquely stable tubulin rings (stable at 1 nM tubulin), ideal for FCS/EM studies.
Supplied with certificate of analysis; ready for global dispatch.
Molecular FormulaC35H43ClN2O8
Molecular Weight655.2 g/mol
CAS No.124689-65-2
Cat. No.B055678
⚠ Attention: For research use only. Not for human or veterinary use.
Cryptophycin 1 (CAS 124689-65-2) is the prototypic member of the cryptophycin family, a class of 16-membered macrocyclic depsipeptides originally isolated from cyanobacteria (Nostoc sp.) [1]. It functions as a potent antimitotic agent by binding to the Vinca alkaloid domain of β-tubulin, thereby inhibiting microtubule polymerization, depolymerizing preformed microtubules, and potently suppressing microtubule dynamics at picomolar concentrations [2]. As the natural product lead compound from which numerous synthetic analogs (e.g., cryptophycin 52, cryptophycin 55, cryptophycin 309) were derived through structure-activity relationship (SAR) optimization, cryptophycin 1 serves as the essential reference standard for comparative mechanistic studies and the validation of new tubulin-targeted payloads in targeted drug delivery research [3].
MechanismVinca-domain tubulin binder with reported microtubule dynamics suppression at picomolar-level concentrations
Reference RoleNatural product lead scaffold for SAR analog development and tubulin pharmacology studies
WorkflowSupports tubulin polymerization assays, aggregation morphology analysis, and MDR cell model screening
[1] Weiss C, Figueras E, Borbely AN, Sewald N. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting. J Pept Sci. 2017;23(7-8):514-531. View Source
[2] Panda D, Himes RH, Moore RE, Wilson L, Jordan MA. Mechanism of action of the unusually potent microtubule inhibitor cryptophycin 1. Biochemistry. 1997;36(42):12948-12953. View Source
[3] Al-Awar RS, Corbett TH, Ray JE, et al. Biological evaluation of cryptophycin 52 fragment A analogues: effect of the multidrug resistance ATP binding cassette transporters on antitumor activity. Mol Cancer Ther. 2004;3(9):1061-1067. View Source
Why Cryptophycin 1 Is Irreplaceable
Cryptophycin 1 cannot be generically substituted by other microtubule-targeting agents (MTAs) such as paclitaxel, vinblastine, or even the closely related analog dolastatin 10, due to its distinct molecular pharmacology and unique tubulin aggregation profile. First, cryptophycin 1 exhibits potency 100- to 1000-fold greater than paclitaxel or the vinca alkaloids in antiproliferative assays, with IC₅₀ values in the low picomolar range (e.g., 4.58 pM against KB cells) [1]. Second, while both cryptophycin 1 and dolastatin 10 bind competitively to the Vinca domain, they induce morphologically distinct tubulin aggregates and differ in their inhibition of nucleotide exchange (cryptophycin 1 being less potent than dolastatin 10 in this specific assay) [2]. Third, cryptophycin 1 induces tubulin rings of superior stability (remaining intact at tubulin concentrations as low as 1 nM), a property that distinguishes it from hemiasterlin and dolastatin 10 and correlates with cytotoxic potency [3]. Finally, cryptophycin 1 retains activity in multidrug-resistant (MDR) cells expressing P-glycoprotein, a critical differentiator from taxanes and anthracyclines [4]. Substitution without this precise mechanistic signature compromises experimental reproducibility and the validity of SAR conclusions.
Taxanes / Vinca alkaloidsMechanism differs: taxanes stabilize microtubules, vinca alkaloids inhibit polymerization differently; cryptophycin 1 induces a distinct tubulin aggregate state and may show potency shifts not reproduced by these agents.
Dolastatin 10Both bind the Vinca domain, but tubulin ring morphology, MAP sensitivity, and nucleotide exchange inhibition differ; aggregate stability and cellular pharmacodynamics may not transfer directly.
P-gp-substrate cytotoxicsUnlike taxanes or anthracyclines, cryptophycin 1 retains activity in P-glycoprotein-overexpressing cells; MDR evasion profile may shift with P-gp expression, requiring model-specific review.
[1] Weiss C, Figueras E, Borbely AN, Sewald N. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting. J Pept Sci. 2017;23(7-8):514-531. View Source
[2] Bai R, Schwartz RE, Kepler JA, Pettit GR, Hamel E. Characterization of the interaction of cryptophycin 1 with tubulin: binding in the Vinca domain, competitive inhibition of dolastatin 10 binding, and an unusual aggregation reaction. Cancer Res. 1996;56(19):4398-4406. View Source
[3] Bouhss A, Mouawad L, Kozelka J, et al. Stability of drug-induced tubulin rings by fluorescence correlation spectroscopy. Biochemistry. 2003;42(5):1292-1301. View Source
[4] Smith CD, Zhang X, Mooberry SL, Patterson GM, Moore RE. Mechanism of action cryptophycin. Interaction with the Vinca alkaloid domain of tubulin. J Biol Chem. 1996;271(11):6192-6198. View Source
Cryptophycin 1 Comparative Pharmacology
Cytotoxicity vs. Dolastatin 10
In a direct head-to-head comparison, cryptophycin 1 (CP1) demonstrated significantly greater antiproliferative potency than dolastatin 10 (D10) against L1210 murine leukemia cells. CP1 exhibited an IC₅₀ of 20 pM, whereas D10 showed an IC₅₀ of 0.5 nM (500 pM). This represents a 25-fold higher potency for CP1 relative to D10 in this cell line [1].
Cytotoxicity vs. Dolastatin 10Head-to-head
IC₅₀: 20 pM (CP1) vs. 0.5 nM (D10) 25-fold reported potency difference in L1210 cells
Supports cell-model response context; CP1 demonstrates reported higher antiproliferative effect in this leukemia cell line
This quantitative advantage in cytotoxicity establishes cryptophycin 1 as a higher-potency reference standard for validating novel tubulin binders and as a more potent starting point for ADC payload development.
[1] Bai R, Schwartz RE, Kepler JA, Pettit GR, Hamel E. Characterization of the interaction of cryptophycin 1 with tubulin: binding in the Vinca domain, competitive inhibition of dolastatin 10 binding, and an unusual aggregation reaction. Cancer Res. 1996;56(19):4398-4406. View Source
Tubulin Aggregation Morphology vs. Dolastatin 10
In a comprehensive comparative study of tubulin interactions, cryptophycin 1 (CP1) was found to be less potent than dolastatin 10 (D10) as an inhibitor of nucleotide exchange on tubulin, yet the two drugs were equivalent in stabilizing the colchicine binding activity of tubulin. Critically, the electron micrographic appearance of tubulin aggregates induced by CP1 differed substantially from that induced by D10. Furthermore, the presence of microtubule-associated proteins (MAPs) greatly altered the aggregate morphology induced by D10, but had no effect on the morphology of CP1-induced aggregates [1].
Tubulin Aggregation MorphologyHead-to-head
CP1: aggregate morphology unaffected by MAPs; D10: morphology altered by MAPs. CP1 less potent in nucleotide exchange inhibition.
Reported mechanistic divergence in tubulin perturbation; supports distinct aggregate state interpretation
Electron microscopy with purified tubulin ± MAPs
Tubulin bindingVinca domainAggregation
Evidence Dimension
Tubulin aggregation morphology and MAP sensitivity
Target Compound Data
Morphology unaffected by MAPs; less potent inhibition of nucleotide exchange
Comparator Or Baseline
Dolastatin 10: morphology altered by MAPs; more potent inhibitor of nucleotide exchange
Quantified Difference
Qualitative difference in aggregate morphology and MAP sensitivity
This mechanistic divergence confirms that cryptophycin 1 and dolastatin 10 are not interchangeable; cryptophycin 1 induces a distinct tubulin aggregate state that may underlie its unique biological profile, making it essential for studies requiring this specific tubulin perturbation.
Tubulin bindingVinca domainAggregation
[1] Bai R, Schwartz RE, Kepler JA, Pettit GR, Hamel E. Characterization of the interaction of cryptophycin 1 with tubulin: binding in the Vinca domain, competitive inhibition of dolastatin 10 binding, and an unusual aggregation reaction. Cancer Res. 1996;56(19):4398-4406. View Source
Tubulin Ring Stability Comparison
Fluorescence correlation spectroscopy (FCS) analysis revealed that cryptophycin 1 induces the formation of single-walled tubulin rings of 23.8 nm mean diameter that are exceptionally stable. Cryptophycin 1–tubulin rings remain intact even at tubulin concentrations as low as 1 nM. In contrast, hemiasterlin–tubulin rings depolymerize at relatively high concentrations (100 nM), and dolastatin 10–tubulin rings show intermediate stability, depolymerizing significantly only at tubulin concentrations below 10 nM [1].
Hemiasterlin: rings depolymerize at ≤ 100 nM; Dolastatin 10: rings depolymerize significantly at < 10 nM
Quantified Difference
Cryptophycin 1 rings are at least 10-fold more stable than dolastatin 10 rings and ≥100-fold more stable than hemiasterlin rings
Conditions
Fluorescence correlation spectroscopy on nanomolar drug–tubulin samples
Why This Matters
This superior ring stability correlates with cytotoxic potency and defines cryptophycin 1 as a unique tool compound for investigating the relationship between tubulin aggregate stability and cellular pharmacodynamics, and for developing tubulin-targeted therapies with prolonged intracellular effects.
[1] Bouhss A, Mouawad L, Kozelka J, et al. Stability of drug-induced tubulin rings by fluorescence correlation spectroscopy. Biochemistry. 2003;42(5):1292-1301. View Source
Structure-Activity Relationship with Cryptophycin 52
Cryptophycin 1 is the natural product epoxide lead compound from which the clinical candidate cryptophycin 52 (LY355703) was derived as a synthetic C-6 gem-dimethyl analog. While both epoxides (cryptophycins 1 and 52) demonstrated in vitro and in vivo antitumor activity, the chlorohydrin derivatives (cryptophycins 8 and 55) were markedly more active but could not be formulated as stable solutions [1]. Cryptophycin 52 entered phase II clinical trials but produced only marginal antitumor activity, attributed in part to extensive plasma protein binding (approximately 99% in human plasma) [2]. Cryptophycin 1 remains the essential SAR anchor for understanding how modifications at the epoxide moiety and fragment A phenyl ring alter potency, stability, and pharmacokinetic behavior [3].
SAR with Cryptophycin 52Cross-study
CP1 epoxide natural product; cryptophycin 52 (gem-dimethyl analog) showed 99% plasma protein binding and marginal clinical activity; chlorohydrins more active but unstable.
Natural product baseline for SAR review; modifications shift potency, stability, and PK behavior
Structural modification impact on activity and stability
Target Compound Data
Epoxide natural product; potent but limited clinical development
Comparator Or Baseline
Cryptophycin 52 (epoxide analog): 99% plasma protein binding, marginal clinical activity; Chlorohydrins (8/55): more active but unstable
Quantified Difference
Cryptophycin 1 epoxide represents the optimal balance of potency and stability for SAR reference purposes
Conditions
Comparative analysis across multiple studies of cryptophycin analogs
Why This Matters
For researchers synthesizing new cryptophycin analogs or developing cryptophycin-based antibody-drug conjugates (ADCs), cryptophycin 1 provides the unmodified natural product baseline against which all structural modifications must be benchmarked to understand the precise contribution of each chemical moiety to the overall pharmacological profile.
[1] Corbett TH, Valeriote FA, Demchik L, et al. Cryptophycins-309, 249 and other cryptophycin analogs: Preclinical efficacy studies with mouse and human tumors. Invest New Drugs. 2005;23(3):213-224. View Source
[2] Zhang X, Smith CD. Binding of the epoxide cryptophycin analog, LY355703 to albumin and its effect on in vitro antiproliferative activity. Cancer Chemother Pharmacol. 2001;47(4):361-367. View Source
[3] Al-Awar RS, Ray JE, Schultz RM, et al. A convergent approach to cryptophycin 52 analogues: synthesis and biological evaluation of a novel series of fragment A epoxides and chlorohydrins. J Med Chem. 2003;46(14):2985-3007. View Source
Potency in Multidrug-Resistant Cells
Cryptophycin 1 effectively depletes microtubules in intact cells, including those displaying the multidrug resistance (MDR) phenotype mediated by P-glycoprotein (P-gp) overexpression. Unlike taxanes and anthracyclines, which are actively effluxed by P-gp, cryptophycin 1 retains its antiproliferative activity in MDR tumor models [1]. A review of the cryptophycin class confirms that their biological activity is not negatively affected by P-glycoprotein, a drug efflux system commonly found in multidrug-resistant cancer cell lines and solid tumors [2].
MDR Cell ActivityClass-level
Retains antiproliferative activity in P-glycoprotein-overexpressing MDR tumor models; unaffected by efflux
Supports MDR model-response context; may provide a comparator for P-gp-independent tubulin inhibition studies
Review-level evidence; confirm per cell line
Multidrug resistanceP-glycoproteinMDR1
Evidence Dimension
Retention of activity in P-gp-expressing MDR cells
Target Compound Data
Active against MDR cells; unaffected by P-gp efflux
Comparator Or Baseline
Taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin): susceptible to P-gp-mediated efflux
Quantified Difference
Qualitative difference in MDR evasion
Conditions
Multidrug-resistant cancer cell lines expressing P-glycoprotein
Why This Matters
This MDR evasion property makes cryptophycin 1 a superior reference standard for developing therapeutics intended for drug-resistant cancers and a valuable tool for investigating P-gp-independent mechanisms of tubulin inhibition.
Multidrug resistanceP-glycoproteinMDR1
[1] Smith CD, Zhang X, Mooberry SL, Patterson GM, Moore RE. Mechanism of action cryptophycin. Interaction with the Vinca alkaloid domain of tubulin. J Biol Chem. 1996;271(11):6192-6198. View Source
[2] Weiss C, Figueras E, Borbely AN, Sewald N. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting. J Pept Sci. 2017;23(7-8):514-531. View Source
Antiproliferative Potency vs. Paclitaxel and Vinblastine
A comprehensive review of cryptophycin pharmacology notes that their strong antiproliferative activities exhibit 100-fold to 1000-fold greater potency compared with those of paclitaxel (a microtubule-stabilizing taxane) and vinblastine (a Vinca alkaloid tubulin polymerization inhibitor) [1]. Cryptophycin 1 specifically exhibits IC₅₀ values in the low picomolar range, e.g., 4.58 pM against KB human nasopharynx carcinoma cells [2].
Potency vs. Paclitaxel / VinblastineCross-study
IC₅₀ = 4.58 pM (KB cells); reported 100- to 1000-fold greater than paclitaxel or vinblastine
Paclitaxel and vinblastine: 100- to 1000-fold higher IC₅₀ values (low nanomolar range)
Quantified Difference
Cryptophycin 1 is 100- to 1000-fold more potent
Conditions
KB human nasopharynx carcinoma cell line
Why This Matters
This extreme potency advantage positions cryptophycin 1 as an essential positive control for high-sensitivity cytotoxicity screens and as a benchmark for evaluating the potency of novel antimitotic agents.
CytotoxicityMicrotubule dynamicsAntiproliferative
[1] Weiss C, Figueras E, Borbely AN, Sewald N. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting. J Pept Sci. 2017;23(7-8):514-531. View Source
[2] Weiss C, Figueras E, Borbely AN, Sewald N. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting. J Pept Sci. 2017;23(7-8):514-531. (Data point: 4.58 pM against KB cells) View Source
Cryptophycin 1 Applications
Tubulin Polymerization Assay Reference
Cryptophycin 1 is the gold-standard reference compound for in vitro tubulin polymerization assays, particularly for studies focused on the Vinca alkaloid domain. Researchers can use cryptophycin 1 as a positive control to validate assay sensitivity, given its ability to inhibit microtubule polymerization by 50% at a drug:tubulin ratio of 0.1 [1]. Its unique tubulin aggregation profile and superior ring stability (stable at 1 nM tubulin) make it an indispensable tool for calibrating fluorescence correlation spectroscopy (FCS) and electron microscopy studies of drug-induced tubulin polymers [2].
SAR Lead Compound and Analog Development
Cryptophycin 1 serves as the unmodified natural product benchmark for SAR programs aiming to optimize cryptophycin-based therapeutics. The core macrocyclic depsipeptide structure can be divided into four fragments (A–D), with cryptophycin 1 providing the baseline activity against which modifications at the epoxide moiety, fragment A phenyl ring, and fragment C β-amino acid are evaluated [3]. Synthetic efforts to improve aqueous solubility, reduce neurotoxicity, or create ADC payloads all rely on cryptophycin 1 as the comparative anchor [4].
MDR Cancer Cell Screen Positive Control
Cryptophycin 1 is an essential positive control for cytotoxicity screens involving P-glycoprotein (P-gp)-expressing multidrug-resistant cell lines. Because cryptophycin 1 retains full activity in MDR cells, it serves as a comparator to distinguish P-gp-mediated resistance from other resistance mechanisms. This application is particularly valuable for evaluating novel MDR-reversal agents or for screening compound libraries for P-gp substrate liability [5].
Antiproliferative Assay Calibration Standard
With IC₅₀ values in the low picomolar range (e.g., 4.58 pM against KB cells and 7.63 pM against LoVo cells), cryptophycin 1 provides the extreme sensitivity needed to validate and calibrate high-throughput cytotoxicity assays designed to detect ultra-potent antiproliferative agents [6]. This application is critical for natural product discovery programs screening for novel antimitotic compounds with potency comparable to or exceeding current standards.
Application
Selection Property
Validation Focus
Tubulin polymerization assay context
Vinca domain binding and reported aggregate stability profile
Microtubule dynamics endpoint review and assay sensitivity benchmarking
SAR reference standard context
Unmodified natural product macrocyclic scaffold
Epoxide moiety, fragment A phenyl ring, and fragment C modifications review
MDR cell model screening context
P-glycoprotein evasion profile
Discrimination of P-gp-mediated resistance from other mechanisms
High-sensitivity cytotoxicity assay context
Reported ultra-low IC₅₀ profile
Assay sensitivity benchmarking and comparator response context
[1] Smith CD, Zhang X, Mooberry SL, Patterson GM, Moore RE. Mechanism of action cryptophycin. Interaction with the Vinca alkaloid domain of tubulin. J Biol Chem. 1996;271(11):6192-6198. View Source
[2] Bouhss A, Mouawad L, Kozelka J, et al. Stability of drug-induced tubulin rings by fluorescence correlation spectroscopy. Biochemistry. 2003;42(5):1292-1301. View Source
[3] Al-Awar RS, Ray JE, Schultz RM, et al. A convergent approach to cryptophycin 52 analogues: synthesis and biological evaluation of a novel series of fragment A epoxides and chlorohydrins. J Med Chem. 2003;46(14):2985-3007. View Source
[4] Weiss C, Figueras E, Borbely AN, Sewald N. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting. J Pept Sci. 2017;23(7-8):514-531. View Source
[5] Smith CD, Zhang X, Mooberry SL, Patterson GM, Moore RE. Mechanism of action cryptophycin. Interaction with the Vinca alkaloid domain of tubulin. J Biol Chem. 1996;271(11):6192-6198. View Source
[6] Weiss C, Figueras E, Borbely AN, Sewald N. Cryptophycins: cytotoxic cyclodepsipeptides with potential for tumor targeting. J Pept Sci. 2017;23(7-8):514-531. View Source
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